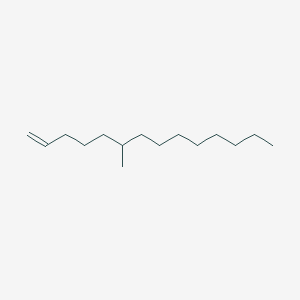

6-Methyltetradec-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

402483-83-4 |

|---|---|

Molecular Formula |

C15H30 |

Molecular Weight |

210.40 g/mol |

IUPAC Name |

6-methyltetradec-1-ene |

InChI |

InChI=1S/C15H30/c1-4-6-8-9-10-12-14-15(3)13-11-7-5-2/h5,15H,2,4,6-14H2,1,3H3 |

InChI Key |

XRFUKFXHZFFGIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)CCCC=C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyltetradec 1 Ene and Analogous Compounds

Stereoselective and Enantioselective Synthesis Approaches

Achieving control over the three-dimensional arrangement of atoms is a central theme in modern organic synthesis. wikipedia.org For a molecule like 6-methyltetradec-1-ene, which contains a chiral center at the 6-position, enantioselective synthesis is key to obtaining a single, desired enantiomer. wikipedia.org These methods can be broadly categorized into several approaches, including the use of chiral starting materials, chiral auxiliaries, and various catalytic processes. ethz.chscienceopen.com

Chiral Pool and Chiral Auxiliary-Mediated Strategies for Alkene Construction

The chiral pool strategy utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials. wikipedia.orgethz.ch These natural molecules already possess defined stereocenters that can be incorporated into the final target molecule through a series of chemical transformations.

Alternatively, chiral auxiliaries offer a powerful method for inducing stereoselectivity. numberanalytics.comwikipedia.orgsigmaaldrich.com A chiral auxiliary is a molecule that is temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgscielo.org.mx After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. ethz.ch

A common application of chiral auxiliaries is in the asymmetric alkylation of enolates. For instance, oxazolidinones, popularized by David A. Evans, are widely used chiral auxiliaries. wikipedia.orgsigmaaldrich.com The synthesis typically involves the following steps:

Attachment: The oxazolidinone auxiliary is acylated with a carboxylic acid derivative. wikipedia.org

Stereoselective Reaction: The resulting imide is then enolized and reacted with an electrophile, with the bulky auxiliary directing the approach of the electrophile to one face of the enolate, thus creating a new stereocenter with high diastereoselectivity.

Removal: The auxiliary is cleaved from the product to yield the desired chiral molecule. wikipedia.org

In a relevant example, the synthesis of chiral alcohols, which are precursors to branched alkenes, has been achieved using Evans' chiral auxiliary. For instance, starting with tetradecanoic acid and an appropriate Evans' chiral auxiliary, (S)-2-methyltetradecan-1-ol and its (R)-enantiomer have been synthesized. researchhub.com This approach provides access to key chiral building blocks for the synthesis of molecules like 6-methyltetradec-1-ene.

| Auxiliary Type | Typical Application | Key Feature |

| Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | High diastereoselectivity in forming new stereocenters. wikipedia.orgsigmaaldrich.com |

| Camphorsultam | Various asymmetric transformations | A classic and effective chiral auxiliary. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylations | Can be used to produce either enantiomer of the product. wikipedia.org |

| Sulfur-based auxiliaries | Acetate (B1210297) aldol reactions, Michael additions | Can be superior to other auxiliaries in specific applications. scielo.org.mx |

Organometallic Coupling Reactions for Methyl-Branched Chain Extension

Organometallic coupling reactions are fundamental tools for constructing carbon-carbon bonds, and they play a vital role in extending carbon chains to create the backbones of molecules like 6-methyltetradec-1-ene.

The cross-coupling of Grignard reagents with alkyl halides or tosylates, catalyzed by copper salts, is a classic and effective method for forming C-C bonds. wikipedia.orgmdpi.com In 1971, it was reported that catalytic amounts of lithium tetrachlorocuprate(II) (Li₂CuCl₄) could facilitate the coupling of Grignard reagents with alkyl bromides. wikipedia.org This reaction was later extended to include alkyl tosylates. wikipedia.orgmdpi.com The catalytic cycle involves the formation of an organocuprate intermediate. wikipedia.orgthieme-connect.de

This methodology has been successfully applied in the synthesis of chiral branched alkenes. For example, in the synthesis of the sex pheromone components of the lichen moth, a key step involved the coupling of a sulfonate ester with but-3-en-1-ylmagnesium bromide using Li₂CuCl₄ as a catalyst to afford (S)-6-methyloctadec-1-ene in good yield. nih.gov This demonstrates the utility of this reaction in constructing the terminal alkene and the branched methyl group in a single step. Similarly, (S)-10-methyltetradec-1-ene was synthesized via the coupling of a tosylate with propylmagnesium bromide, also catalyzed by Li₂CuCl₄. researchhub.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| (S)-2-methyltetradecyl-p-toluenesulfonate | but-3-en-1-ylmagnesium bromide | Li₂CuCl₄ | (S)-6-methyloctadec-1-ene | 71% | nih.gov |

| (R)-2-methylundec-10-en-1-yl tosylate | propylmagnesium bromide | Li₂CuCl₄ | (S)-10-methyltetradec-1-ene | Not specified | researchhub.com |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are among the most powerful and versatile methods for C-C bond formation in modern organic synthesis. nih.govnih.gov These reactions offer broad functional group tolerance and often proceed with high stereoselectivity. researchgate.net

The reductive Heck reaction, a variant of the Mizoroki-Heck reaction, allows for the coupling of aryl or vinyl halides with alkenes. nih.gov This can be a valuable tool for introducing branched structures. For example, the reductive Heck reaction has been used to couple aryl bromides with terminal alkenes, tolerating methyl substitution at the branched position of the alkene. nih.gov

Palladium catalysis is also effective for the cross-coupling of organosilicon reagents (Hiyama coupling), which are emerging as less toxic and more stable alternatives to other organometallic reagents. nih.gov The development of fluoride-free activation methods using organosilanols has further expanded the utility of these reactions. nih.gov

Grignard Cross-Coupling Reactions (e.g., with catalytic lithium tetrachlorocuprate(II))

Olefin Metathesis in Directed Synthesis of Branched Alkenes

Olefin metathesis is a powerful reaction that involves the redistribution of carbon-carbon double bonds. rsc.org It has become a central tool in organic synthesis for the construction of complex molecules, including those with branched structures. researchgate.net

Cross-metathesis (CM) is a type of olefin metathesis that occurs between two different alkenes. rsc.orgresearchgate.net It is particularly useful for the synthesis of terminal olefins from internal olefins or for the coupling of two terminal olefins. acs.orggoogle.com The selectivity of the CM reaction can often be controlled by the choice of catalyst and the type of olefins used. rsc.org For instance, the reaction between a more reactive Type I alkene and a less reactive Type II alkene can selectively produce the desired cross-product. rsc.org

In the context of synthesizing branched alkenes, CM can be used to couple a terminal alkene with an internal alkene or another terminal alkene that contains the desired methyl branch. While direct synthesis of 6-methyltetradec-1-ene via this method is not explicitly detailed in the provided context, the principles of CM are highly applicable. For example, a CM reaction between 1-dodecene (B91753) and 2-methyl-1-butene (B49056) could theoretically lead to the formation of 6-methyltetradec-1-ene, although issues of selectivity and byproduct formation would need to be carefully managed. The development of new ruthenium-based catalysts has significantly improved the efficiency and selectivity of CM reactions. acs.org

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a powerful variation of the olefin metathesis reaction used extensively in organic chemistry for synthesizing unsaturated rings. wikipedia.org This intramolecular reaction involves the metathesis of a diene to form a cycloalkene and, in the case of terminal alkenes, volatile ethylene (B1197577), which provides a strong driving force for the reaction. wikipedia.orgorganic-chemistry.org RCM has proven effective for creating a wide range of ring sizes, from common 5- to 7-membered rings to macrocycles of 30 atoms or more. wikipedia.orgorganic-chemistry.org

The reaction proceeds through a metal-catalyzed pathway involving a metallacyclobutane intermediate, as first proposed by Chauvin. organic-chemistry.orgmedwinpublishers.com The versatility of RCM is enhanced by the functional group tolerance of modern catalysts, allowing for the synthesis of structurally complex molecules containing groups like ethers, esters, amides, and alcohols. wikipedia.org While RCM is inherently a cyclization reaction, its principles are foundational to olefin metathesis, a key strategy that can be adapted for acyclic products through cross-metathesis, a related process for constructing C-C double bonds. medwinpublishers.com For instance, the synthesis of acyclic alkenes can be achieved by the cross-metathesis of two different terminal olefins. medwinpublishers.com

Ruthenium and Molybdenum-Based Metathesis Catalysts

The widespread adoption of metathesis in organic synthesis is largely due to the development of well-defined ruthenium (Ru) and molybdenum (Mo) based catalysts. medwinpublishers.comufpb.br

Ruthenium-Based Catalysts: Ruthenium catalysts, particularly the first and second-generation systems developed by Grubbs, are highly popular among synthetic chemists. ufpb.brnih.gov Their prominence stems from their remarkable stability in the presence of air and moisture and their exceptional tolerance for a wide variety of functional groups. ufpb.brnih.govbeilstein-journals.org This robustness reduces the need for extensive protecting group strategies and allows for reactions under less stringent conditions. medwinpublishers.com The second-generation catalysts, which incorporate N-heterocyclic carbene (NHC) ligands, exhibit even greater activity and have broadened the scope of olefin metathesis significantly. ufpb.brnih.govbeilstein-journals.org

Molybdenum-Based Catalysts: Molybdenum catalysts, pioneered by Schrock, are known for their high reactivity. bohrium.commit.edu These catalysts can promote challenging metathesis reactions that may be sluggish with ruthenium-based systems. bohrium.com A key advantage of modern molybdenum catalysts is their ability to provide exceptional control over the stereochemistry of the resulting double bond, often favoring the formation of Z (cis) isomers. mit.edu Chiral molybdenum catalysts have also been developed that can achieve high enantioselectivity. bohrium.com However, traditional molybdenum catalysts are highly sensitive to air and moisture, typically requiring handling in a glovebox. acs.org Recent innovations, such as formulating these catalysts in paraffin (B1166041) wax tablets, have significantly improved their air stability, making them more accessible for general laboratory use. acs.org

| Feature | Ruthenium-Based Catalysts (e.g., Grubbs') | Molybdenum-Based Catalysts (e.g., Schrock's) |

|---|---|---|

| Activity | Generally lower but highly effective for many applications. ufpb.br | Typically higher activity, effective for challenging substrates. bohrium.commit.edu |

| Stability | High stability to air and moisture. ufpb.brnih.gov | Traditionally sensitive to air and moisture, requiring inert atmosphere. acs.org |

| Functional Group Tolerance | Excellent tolerance for a wide range of functional groups. medwinpublishers.comnih.gov | Less tolerant of certain functional groups compared to Ru catalysts. mit.edu |

| Stereoselectivity | Generally provides mixtures of E/Z isomers, though selective catalysts exist. | Can provide high Z-selectivity. mit.edu Enantioselective variants are also prominent. bohrium.com |

Ene Reaction Pathways for C-C Bond Formation and Double Bond Migration

The ene reaction is a pericyclic process that forms a new carbon-carbon σ-bond, involving the reaction of an alkene possessing an allylic hydrogen (the ene) with a compound containing a multiple bond, known as the enophile. numberanalytics.comwikipedia.org The reaction is characterized by the migration of the ene double bond and a 1,5-hydrogen shift from the ene to the enophile. wikipedia.orgbrandeis.edu Mechanistically, it is related to the Diels-Alder reaction, as it can proceed through a concerted, six-electron cyclic transition state. brandeis.eduthieme-connect.de This reaction is a valuable tool in synthesis for C-C bond formation and the creation of substituted alkenes. numberanalytics.com

Thermal Ene Reactions

The classic version of the ene reaction is conducted under thermal conditions. thieme-connect.de These reactions, however, often require high temperatures to overcome the activation energy, which is typically higher than that of a comparable Diels-Alder reaction. brandeis.eduorganic-chemistry.org The need for elevated temperatures can limit the synthetic utility of the reaction, potentially leading to side reactions or decomposition of sensitive substrates. wikipedia.org The reactivity of the ene component generally increases with substitution on the double bond, with the typical order being 1,1-disubstituted > trisubstituted > tetrasubstituted > monosubstituted > 1,2-disubstituted alkenes. brandeis.eduthieme-connect.de

Lewis Acid-Catalyzed Ene Reactions for Regio- and Stereocontrol

To overcome the limitations of high-temperature thermal ene reactions, Lewis acid catalysis has been extensively developed. wikipedia.orgdatapdf.com Since enophiles are typically electron-deficient, their coordination to a Lewis acid enhances their electrophilicity and lowers the energy of their Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.in This catalytic activation significantly accelerates the reaction rate, allowing it to proceed at much lower temperatures with high yields. wikipedia.orginflibnet.ac.in The use of Lewis acids such as aluminum chloride (AlCl₃), ethylaluminum dichloride (EtAlCl₂), and scandium triflate (Sc(OTf)₃) provides excellent control over both regioselectivity and stereoselectivity, making the ene reaction a more powerful and predictable synthetic tool. inflibnet.ac.inbrandeis.edursc.org

Intramolecular Ene Cyclizations for Complex Architectures

When the ene and enophile components are present within the same molecule, an intramolecular ene reaction can occur, leading to the formation of cyclic structures. wikipedia.org This cyclization is a highly effective method for constructing complex carbocyclic and heterocyclic ring systems, often with a high degree of stereocontrol dictated by the geometry of the transition state. wikipedia.orgnih.gov The reactions are generally classified into four types (I, II, III, and IV) based on the position of the tether that connects the reacting ene and enophile moieties. wikipedia.org The Conia-ene reaction is a notable variant where an enol or enolate serves as the ene component, enabling the cyclization of unsaturated carbonyl compounds. organic-chemistry.orgwikipedia.org

Aromatic Ene Reactions with Arene Ene Donors

The aromatic ene reaction is a rare subclass in which an aromatic ring bearing a benzylic C-H bond serves as the ene donor. nih.govresearchgate.net This transformation is energetically challenging because it requires the disruption of the aromatic system to form a dearomatized isotoluene intermediate. nih.govnih.gov Consequently, very few examples have been reported, and they typically require highly reactive enophiles, such as arynes, and often result in low yields. nih.govresearchgate.net More recent studies have demonstrated efficient intramolecular aromatic ene reactions where a thermally generated aryne engages a tethered alkylarene substituent. nih.govresearchgate.net This approach can be part of a reaction cascade, enabling the synthesis of complex polycyclic structures from simple starting materials in a single pot. nih.govnih.gov

Epoxide Ring-Opening and Elimination Routes to Alkenes

Epoxides are versatile intermediates in organic synthesis, and their ring-opening reactions provide a powerful tool for the construction of a wide range of functional groups, including alkenes.

Reductive Alkylation of Epoxides with Organolithium Reagents

A significant method for converting epoxides to alkenes is through reductive alkylation using organolithium reagents. thieme-connect.comacs.org This process, first reported by Crandall and Lin, involves the reaction of an epoxide with an organolithium compound, which can lead to the formation of a new carbon-carbon double bond. thieme-connect.com The reaction is particularly effective when carried out in the presence of lithium 2,2,6,6-tetramethylpiperidide (LTMP). organic-chemistry.orgresearchgate.net The proposed mechanism suggests that LTMP acts as a base to deprotonate the epoxide at the α-position, forming a transient α-lithiated epoxide. orgsyn.org This intermediate is then attacked by the organolithium reagent, acting as a nucleophile, to form a dilithiated species which subsequently eliminates lithium oxide (Li₂O) to yield the alkene. thieme-connect.comorgsyn.org

This methodology offers a high degree of regio- and stereoselectivity. organic-chemistry.orgresearchgate.net The use of different organolithium reagents allows for the synthesis of a variety of alkenes, including arylated alkenes, dienes, and allylsilanes. organic-chemistry.orgorgsyn.org For instance, the reaction of terminal epoxides with vinyllithium (B1195746) in the presence of LTMP can produce dienes with high isomeric purity. thieme-connect.comorgsyn.org

A recent synthesis of (S)-6-methyloctadec-1-ene, an analog of 6-methyltetradec-1-ene, utilized a related coupling strategy. In this synthesis, an activated sulfonate ester derived from a chiral alcohol was coupled with but-3-en-1-ylmagnesium bromide, a Grignard reagent, in the presence of a lithium tetrachlorocuprate(II) (Li₂CuCl₄) catalyst. researchhub.commdpi.com Grignard reagents, like organolithiums, are strong nucleophiles and can open epoxide rings to form alcohols, which can then be further manipulated to form alkenes. libretexts.org

Table 1: Examples of Reductive Alkylation of Epoxides

| Epoxide Substrate | Organolithium Reagent | Product | Reference |

| tert-Butyl oxirane | tert-Butyllithium | 1,2-di-tert-butylethylene | thieme-connect.com |

| Terminal Epoxide | Vinyllithium/LTMP | Diene | thieme-connect.comorgsyn.org |

| (S)-16 (sulfonate ester) | but-3-en-1-ylmagnesium bromide/Li₂CuCl₄ | (S)-6-methyloctadec-1-ene | researchhub.com |

Stereochemical Considerations in Epoxide-Derived Olefin Synthesis

The stereochemistry of the starting epoxide plays a crucial role in determining the stereochemistry of the resulting alkene. uq.edu.au Epoxide ring-opening reactions under basic or nucleophilic conditions, such as with organolithium or Grignard reagents, typically proceed via an Sₙ2 mechanism. openochem.orgmasterorganicchemistry.com This involves a backside attack by the nucleophile on the less substituted carbon of the epoxide ring, leading to an inversion of stereochemistry at that center. masterorganicchemistry.com

The formation of epoxides themselves can be stereospecific. For example, the epoxidation of an alkene with a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA) occurs via a syn addition of the oxygen atom to the double bond, meaning both C-O bonds form on the same face of the alkene. libretexts.org This preserves the stereochemical relationship of the substituents on the original alkene in the resulting epoxide. pearson.com

When an epoxide is converted to an alkene, the elimination step also has stereochemical implications. For instance, methods involving the conversion of the epoxide to a β-hydroxy thioether, followed by oxidation to a sulfone and subsequent elimination, proceed with a faithful transfer of the epoxide's stereochemistry to the alkene. uq.edu.au This is due to the Sₙ2 nature of the initial ring-opening and the anti-periplanar geometry required for the final SO₂ elimination. uq.edu.au

Alkyne-Based Synthesis Strategies

Alkynes are another important class of starting materials for the synthesis of alkenes, offering the advantage of being readily converted to either (Z)- or (E)-alkenes with high stereoselectivity.

Acetylide Coupling Reactions for Precursor Alkyne Formation

A key step in many alkyne-based syntheses is the formation of a new carbon-carbon bond via an acetylide coupling reaction. allen.in Terminal alkynes possess a weakly acidic proton that can be removed by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a highly nucleophilic acetylide anion. allen.inmasterorganicchemistry.com

These acetylide anions readily participate in Sₙ2 reactions with primary alkyl halides, displacing the halide and forming a new, internal alkyne. openochem.orglibretexts.orgmasterorganicchemistry.com This reaction is a powerful method for extending carbon chains and is fundamental to building the carbon skeleton of more complex molecules. libretexts.orgmasterorganicchemistry.com It is important to note that this reaction works best with primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination reactions due to the strong basicity of the acetylide ion. masterorganicchemistry.commasterorganicchemistry.com

Transition metal-catalyzed coupling reactions, such as the Sonogashira coupling, also utilize acetylides. youtube.com In this reaction, a terminal alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. youtube.com The reaction proceeds through the formation of a copper acetylide, which then undergoes transmetalation to the palladium center before reductive elimination to form the coupled product. youtube.com Ruthenium acetylide complexes have also been shown to catalyze the cross-coupling of terminal and internal alkynes to produce functionalized enynes. acs.org

Table 2: Common Reagents for Acetylide Formation and Coupling

| Reagent for Acetylide Formation | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| Sodium amide (NaNH₂) | Primary alkyl halide | - | Internal alkyne | masterorganicchemistry.com |

| Organolithium reagent | Primary alkyl halide | - | Internal alkyne | allen.inmasterorganicchemistry.com |

| Amine base/Copper(I) iodide | Aryl/Vinyl halide | Palladium catalyst | Aryl/Vinyl alkyne | youtube.com |

| n-Butyllithium | Hypervalent iodine reagent | Transition metal-free | Unsymmetrical 1,3-diyne | rsc.org |

Stereoselective Hydrogenation of Alkynes (e.g., Lindlar Hydrogenation for (Z)-alkenes)

Once the desired alkyne precursor is synthesized, it can be selectively reduced to an alkene. The choice of catalyst and reaction conditions determines the stereochemical outcome of the hydrogenation.

For the synthesis of (Z)-alkenes (cis-alkenes), the Lindlar catalyst is widely employed. numberanalytics.comwikipedia.org This is a "poisoned" heterogeneous catalyst consisting of palladium deposited on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and treated with a catalyst poison such as lead acetate or quinoline. wikipedia.orgmasterorganicchemistry.comchemistrytalk.org The poison deactivates the catalyst just enough to prevent the complete reduction of the alkyne to an alkane, stopping the reaction at the alkene stage. masterorganicchemistry.comchemistrytalk.org The hydrogenation occurs with syn-addition of two hydrogen atoms to the same face of the alkyne, which is adsorbed onto the catalyst surface, resulting in the exclusive formation of the (Z)-alkene. numberanalytics.comwikipedia.orgpressbooks.pub This method is highly stereoselective and is a cornerstone of synthetic organic chemistry for creating Z-configured double bonds. numberanalytics.comresearchgate.netresearchgate.net

More recently, nickel-based catalysts have been developed as a more abundant and less toxic alternative to palladium for stereoselective alkyne hydrogenation. nih.govrsc.org Simple nickel salts can form active nanoparticles that are highly selective for (Z)-alkenes, while the addition of specific ligands can switch the selectivity to favor the formation of (E)-alkenes. nih.gov

Decarbonylation of Carboxylic Acids to Terminal and Internal Olefins

Another synthetic strategy for the formation of alkenes involves the decarbonylation of carboxylic acids. mdpi.com This method provides a route to olefins through the removal of a carbonyl group and a neighboring atom, typically hydrogen.

Transition-metal catalysts, particularly those based on palladium, have proven effective in promoting the decarbonylation of aliphatic carboxylic acids to produce olefins. rsc.orgrsc.org The general mechanism involves the in-situ activation of the carboxylic acid, often as a mixed anhydride, followed by oxidative addition to the metal center, decarbonylation (loss of carbon monoxide), β-hydride elimination to form the alkene, and finally reductive elimination to regenerate the catalyst. rsc.org A significant challenge in this methodology is controlling the potential isomerization of the resulting alkene to more stable internal positions. rsc.org However, the use of specific ligands and additives, such as triethylamine, can help to stabilize the catalytic species and suppress this isomerization, leading to high selectivity for the desired terminal alkene. rsc.org

Enzymatic methods for the decarboxylation of fatty acids to terminal alkenes have also been developed. For example, the cytochrome P450 enzyme OleTJE catalyzes the conversion of fatty acids to terminal alkenes using hydrogen peroxide as a cosubstrate. scispace.comacs.org The reaction proceeds through the formation of a highly reactive iron(IV)-oxo intermediate (Compound I), which initiates the decarboxylation by abstracting a hydrogen atom from the fatty acid. scispace.comacs.orgpnas.org Another enzyme, UndB, a membrane-bound diiron enzyme, also catalyzes the oxidative decarboxylation of fatty acids to terminal alkenes with high efficiency. chemrxiv.org These biocatalytic approaches offer a promising avenue for the sustainable production of alkenes from renewable feedstocks. acs.orgchemrxiv.org

Table 3: Catalytic Systems for Decarbonylation/Decarboxylation of Carboxylic Acids

| Catalyst System | Substrate | Product | Key Features | Reference |

| Palladium-naphthylphosphine | Various carboxylic acids | Alpha alkenes | Good yields and selectivity | mdpi.com |

| Iron(II) chloride/DPPPent | Aliphatic carboxylic acids | α-Olefins | High yields and selectivity | rsc.org |

| OleTJE (Cytochrome P450) | Fatty acids | Terminal alkenes | Enzymatic, uses H₂O₂ | scispace.comacs.org |

| UndB (diiron enzyme) | Fatty acids | Terminal alkenes | Membrane-bound, oxygen-dependent | chemrxiv.org |

| Ruthenium complex | Unsaturated fatty acids | Alkenes | Tandem isomerization-decarboxylation | acs.org |

Reactivity and Advanced Functionalization of 6 Methyltetradec 1 Ene

Chemoselective Transformations of the Terminal Olefin Moiety

The terminal C=C double bond is the most reactive site in the molecule, enabling selective transformations without altering the saturated hydrocarbon backbone.

The hydroboration-oxidation of terminal alkenes is a cornerstone of organic synthesis for producing primary alcohols with anti-Markovnikov regioselectivity. wikipedia.orgaakash.ac.in This two-step process involves the syn-addition of a borane (B79455) reagent across the double bond, followed by an oxidation step, typically with hydrogen peroxide and a base. wikipedia.orgiitk.ac.in The boron atom adds to the less substituted carbon of the alkene, which, after oxidation, yields the primary alcohol. libretexts.orglibretexts.org This method is highly valuable as it avoids the formation of carbocation intermediates, thus preventing rearrangements. libretexts.orglibretexts.org

In a reaction analogous to what would be expected for 6-Methyltetradec-1-ene, the structurally similar compound (S)-10-methyltetradec-1-ene has been converted to (S)-10-methyltetradecan-1-ol. researchhub.commdpi.com The reaction proceeds with high yield, demonstrating the efficiency of this transformation for long-chain branched alkenes. researchhub.com

| Reactant | Reagents | Product | Yield | Reference |

| (S)-10-methyltetradec-1-ene | 1. 9-Borabicyclo[3.3.1]nonane (9-BBN) 2. H₂O₂, NaOH | (S)-10-methyltetradecan-1-ol | 90% | researchhub.com |

This table presents data for a structurally similar compound to illustrate the expected outcome for 6-Methyltetradec-1-ene.

The Wacker oxidation is a palladium-catalyzed process that converts terminal alkenes into methyl ketones. libretexts.orgwikipedia.org This reaction typically uses palladium(II) chloride as the catalyst and a co-oxidant, such as copper(II) chloride, to regenerate the active catalyst. wikipedia.orgalfa-chemistry.com The reaction follows Markovnikov's rule, where the nucleophilic attack of water occurs at the more substituted carbon of the alkene-palladium complex, leading to the formation of a methyl ketone. libretexts.orgalfa-chemistry.com

The synthetic utility of this reaction has been demonstrated in the preparation of insect pheromones. Specifically, (S)-6-methyloctadec-1-ene, an isomer of the target compound, was successfully oxidized to (S)-6-methyloctadecan-2-one in high yield using standard Wacker-Tsuji conditions (PdCl₂, CuCl₂, O₂ in DMF/H₂O). researchhub.commdpi.com This confirms the applicability of the Wacker oxidation to long-chain alkenes with alkyl branching far from the reactive olefin site. researchhub.com

| Reactant | Reagents | Product | Yield | Reference |

| (S)-6-methyloctadec-1-ene | PdCl₂, CuCl₂, DMF/H₂O | (S)-6-methyloctadecan-2-one | 71% | researchhub.commdpi.com |

| (S)-14-methyloctadec-1-ene | PdCl₂, CuCl₂, DMF/H₂O | (S)-14-methyloctadecan-2-one | 73% | researchhub.commdpi.com |

Catalytic hydrogenation is a fundamental reaction that reduces the double bond of an alkene to a single bond, yielding a saturated alkane. wikipedia.orgineratec.de This process involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. libretexts.org Commonly used catalysts include palladium, platinum, and nickel. pressbooks.pub The reaction occurs with syn-addition, where both hydrogen atoms add to the same face of the double bond as the alkene adsorbs onto the catalyst surface. libretexts.org For 6-Methyltetradec-1-ene, hydrogenation would yield 6-methyltetradecane. The reaction is typically quantitative and highly efficient for terminal olefins. nih.gov While a variety of catalysts are effective, the choice can influence reaction conditions, with some modern cobalt and iridium complexes enabling hydrogenation under mild conditions (e.g., room temperature and 1 atm H₂). acs.orgwhiterose.ac.uk

Dehydrogenation, the reverse process, is thermodynamically less favorable and requires higher temperatures and specific catalysts to form an alkene from an alkane.

| Reactant | Reagents | Product | Key Feature | Reference |

| Terminal Olefin | H₂, Metal Catalyst (Pd, Pt, Ni) | Alkane | Saturation of the double bond | wikipedia.orglibretexts.org |

| 6-Methyltetradec-1-ene | H₂, Pd/C | 6-Methyltetradecane | Syn-addition of hydrogen | pressbooks.pub |

This table represents a typical, expected reaction for 6-Methyltetradec-1-ene based on established principles.

Wacker Oxidation and Analogous Carbonyl-Forming Reactions

Radical Reactions for Polymerization and Derivatization

The terminal alkene functionality of 6-Methyltetradec-1-ene is also amenable to radical-mediated reactions, which are particularly useful in polymer science and materials chemistry.

The thiol-ene reaction is a highly efficient and versatile "click" reaction that involves the radical-initiated addition of a thiol (R-SH) to an alkene. wikipedia.orgnih.gov The reaction proceeds via a free-radical chain mechanism, resulting in the anti-Markovnikov addition of the thiol across the double bond to form a thioether. wikipedia.orgthieme-connect.de This process is known for its high yields, rapid reaction rates, and insensitivity to many other functional groups and solvents. mdpi.comresearchgate.net

For 6-Methyltetradec-1-ene, the terminal double bond is an excellent substrate for thiol-ene reactions. acs.org When reacted with polyfunctional thiols, this long-chain alkene can act as a monomer or cross-linker in the formation of polymer networks. rsc.org The resulting polymers would incorporate long, flexible, branched aliphatic chains, potentially imparting properties such as hydrophobicity and low glass transition temperatures. This chemistry is widely exploited for creating uniform polymer networks, modifying surfaces, and synthesizing dendrimers. nih.govmdpi.com

| Reaction Type | Reactants | Product | Mechanism | Key Features | Reference |

| Thiol-Ene Reaction | 6-Methyltetradec-1-ene, Thiol (R-SH) | Thioether | Free-radical, Anti-Markovnikov addition | High efficiency, Rapid, Spatially controllable | wikipedia.orgnih.gov |

This table describes the general application of thiol-ene chemistry to 6-Methyltetradec-1-ene.

Derivatization to Longer-Chain and Highly Functionalized Molecules

6-Methyltetradec-1-ene serves as a valuable starting material for the synthesis of more complex molecules through multi-step derivatization pathways. A common strategy involves an initial transformation of the olefin, followed by subsequent chain-extension reactions.

For instance, the primary alcohol 6-methyltetradecan-1-ol, obtained via hydroboration-oxidation (as described in 3.1.1), can be readily converted into a longer-chain alkene. This is achieved by first activating the alcohol's hydroxyl group, often by converting it into a good leaving group like a tosylate. Subsequent reaction with a Grignard reagent, such as but-3-en-1-ylmagnesium bromide, in the presence of a copper catalyst like lithium tetrachlorocuprate(II) (Li₂CuCl₄), results in a cross-coupling reaction that extends the carbon skeleton. researchhub.commdpi.com This sequence effectively transforms 6-Methyltetradec-1-ene into a longer-chain diene, which can then undergo further selective functionalization at its new terminal double bond. This iterative strategy is a powerful tool for building complex natural products and other highly functionalized long-chain molecules. researchhub.combeilstein-journals.org

Investigations into Reaction Mechanisms and Kinetic Profiles

Investigations into the reaction mechanisms and kinetic profiles of reactions involving 6-methyltetradec-1-ene are crucial for optimizing reaction conditions and achieving desired product selectivity. These studies often draw parallels from more commonly studied long-chain α-olefins.

Hydroformylation

Hydroformylation, or the oxo process, adds a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, yielding aldehydes. For a terminal alkene like 6-methyltetradec-1-ene, both linear and branched aldehydes can be formed.

Mechanism: The generally accepted mechanism for cobalt- or rhodium-catalyzed hydroformylation involves a series of steps:

Catalyst Precursor Activation: The active catalyst, typically a hydridocarbonyl complex like HCo(CO)₄ or a rhodium-phosphine complex, is formed from a precatalyst. libretexts.org

Olefin Coordination: The alkene coordinates to the metal center, replacing a ligand. libretexts.org

Migratory Insertion: The alkene inserts into the metal-hydride bond. For 6-methyltetradec-1-ene, this can occur in two ways:

Markovnikov addition: The hydride adds to the C2 carbon, forming a branched alkyl-metal intermediate.

Anti-Markovnikov addition: The hydride adds to the C1 carbon, leading to a linear alkyl-metal intermediate.

CO Insertion: A carbonyl ligand inserts into the alkyl-metal bond, forming an acyl-metal complex.

Oxidative Addition and Reductive Elimination: The cycle concludes with the oxidative addition of H₂, followed by reductive elimination of the aldehyde product, regenerating the catalyst. libretexts.org

A kinetic model for the hydroformylation of 1-dodecene (B91753), a similar long-chain alkene, considered the concentrations of reactants and catalyst. mpg.de The reaction network includes the main hydroformylation reactions (n-selective and iso-selective) and side reactions like hydrogenation and isomerization. mpg.de

Table 1: Key Steps in the Hydroformylation of 6-Methyltetradec-1-ene

| Step | Description | Intermediate |

|---|---|---|

| Olefin Coordination | 6-Methyltetradec-1-ene binds to the catalyst. | Alkene-metal complex |

| Migratory Insertion | Insertion of the alkene into the metal-hydride bond. | Alkyl-metal complex |

| CO Insertion | Insertion of CO into the alkyl-metal bond. | Acyl-metal complex |

| Reductive Elimination | Formation of the aldehyde and regeneration of the catalyst. | Aldehyde product |

Polymerization

The polymerization of α-olefins like 6-methyltetradec-1-ene can be achieved using various catalysts, such as Ziegler-Natta or late-transition-metal complexes.

Mechanism:

Ziegler-Natta Catalysis: The polymerization proceeds via a coordination-insertion mechanism on the surface of a heterogeneous catalyst, typically involving a titanium compound and an aluminum alkyl co-catalyst. giulionatta.it The alkene coordinates to the active titanium center and subsequently inserts into the growing polymer chain.

Late-Transition-Metal Catalysis: Catalysts like α-diimine Ni(II) complexes can polymerize α-olefins through a "chain-walking" mechanism. polimi.it After the initial insertion of the olefin, the catalyst can "walk" along the polymer chain via a series of β-hydride elimination and re-insertion steps before the next monomer is incorporated. This process leads to the formation of branched polymers from a linear α-olefin. polimi.itjove.com For 6-methyltetradec-1-ene, this would result in a polymer with branches on top of the existing methyl branch.

Kinetic Profile: Polymerization kinetics are typically studied by monitoring monomer consumption or polymer yield over time. ippi.ac.ir The rate of polymerization is dependent on monomer concentration, catalyst type and concentration, temperature, and pressure. Studies on the polymerization of higher α-olefins like 1-hexene (B165129) and 1-octene (B94956) show that catalyst structure and polymerization conditions strongly influence the catalytic activity and the resulting polymer's molecular weight and microstructure. researchgate.net The methyl branch in 6-methyltetradec-1-ene could influence the rate of insertion and the propensity for chain-walking, thereby affecting the final polymer architecture.

Table 2: Comparison of Polymerization Mechanisms

| Mechanism | Catalyst Type | Key Feature | Resulting Polymer Structure |

|---|---|---|---|

| Coordination-Insertion | Ziegler-Natta | Direct insertion of monomer. | Linear (for linear α-olefins) |

| Chain-Walking | Late-Transition-Metal | Isomerization of the active site along the chain. | Branched |

Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. Cross-metathesis of 6-methyltetradec-1-ene with other olefins can produce a variety of new molecules.

Mechanism: The reaction is catalyzed by metal-carbene complexes (e.g., Grubbs or Schrock catalysts) and proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving metallacyclobutane intermediates. The distribution of products depends on the relative rates of the various catalytic steps.

Kinetic and Mechanistic Considerations: While specific kinetic data for 6-methyltetradec-1-ene is scarce, studies on the cross-metathesis of other long-chain olefins, such as methyl oleate, have been performed. nih.gov The presence of the methyl branch in 6-methyltetradec-1-ene could influence the stability of the intermediate metallacyclobutanes, thereby affecting the selectivity of the metathesis reaction. A patent mentions 6-methyltetradec-1-ene as a potential substrate for cross-metathesis reactions to produce surfactants. google.com This suggests its viability in such transformations. Ethenolysis, a specific type of cross-metathesis with ethylene (B1197577), could cleave the double bond to produce 1-undecene (B165158) and 3-methyl-1-butene, although this specific reaction's kinetics are not detailed in the available literature. The ethenolysis of methyl erucate, another long-chain olefin derivative, is known to produce methyl tetradec-13-enoate. scielo.br

Catalysis in the Synthesis and Transformation of 6 Methyltetradec 1 Ene

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a high degree of control over reaction pathways, making it an invaluable tool for the selective synthesis and modification of 6-Methyltetradec-1-ene. wikipedia.org

Organometallic Catalysts in Olefin Metathesis (e.g., Grubbs Catalysts, Rhenium/Molybdenum Systems)

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This methodology is particularly useful for the synthesis of complex olefins from simpler starting materials.

Grubbs Catalysts:

Ruthenium-based Grubbs catalysts are renowned for their functional group tolerance and stability, making them highly effective for olefin metathesis reactions. organic-chemistry.orgharvard.edu The second-generation Grubbs catalysts, featuring an N-heterocyclic carbene (NHC) ligand, exhibit enhanced reactivity and are capable of catalyzing the metathesis of sterically demanding and electron-deficient olefins. nobelprize.orgbeilstein-journals.org In the context of 6-Methyltetradec-1-ene synthesis, a cross-metathesis reaction between two smaller olefins could be envisioned, where the Grubbs catalyst facilitates the formation of the desired C15 backbone. The reaction is often driven to completion by the removal of a volatile byproduct like ethylene (B1197577) gas. wikipedia.org

Rhenium/Molybdenum Systems:

Historically, rhenium and molybdenum-based catalysts have been employed in industrial olefin metathesis processes. wikipedia.org For instance, rhenium oxide supported on alumina (B75360) (Re₂O₇/Al₂O₃) is used in the commercial production of 1,9-decadiene (B157367) through the ethenolysis of cyclooctene. wikipedia.orgethz.ch While highly active, these systems often require harsh reaction conditions and may exhibit lower functional group tolerance compared to their ruthenium counterparts. scielo.br Molybdenum-based Schrock catalysts, while highly reactive, are particularly sensitive to air and moisture. harvard.edu

Table 1: Comparison of Common Olefin Metathesis Catalyst Systems

| Catalyst Type | Metal Center | Typical Ligands | Key Advantages | Key Disadvantages |

| Grubbs (1st Gen) | Ruthenium | Tricyclohexylphosphine | High functional group tolerance, air/moisture stability | Lower activity than 2nd Gen |

| Grubbs (2nd Gen) | Ruthenium | N-Heterocyclic Carbene (NHC), Tricyclohexylphosphine | Higher activity, broad substrate scope | --- |

| Hoveyda-Grubbs | Ruthenium | Chelating isopropoxybenzylidene | High stability, recyclability | Slower initiation |

| Schrock | Molybdenum/Tungsten | Alkoxide, Imido | High reactivity | Air and moisture sensitive, lower functional group tolerance |

| Rhenium-based | Rhenium | Oxides on supports (e.g., Al₂O₃) | Industrial relevance | Often require high temperatures and pressures |

Chiral Catalysts for Enantioselective Synthesis (e.g., Chiral Lewis Acids)

Enantioselective synthesis is crucial for producing a specific stereoisomer of a chiral molecule like 6-Methyltetradec-1-ene, which is particularly important in fields such as pheromone synthesis. wikipedia.org Chiral catalysts create a chiral environment that favors the formation of one enantiomer over the other. wikipedia.org

Chiral Lewis Acids:

Chiral Lewis acids, typically metal complexes with chiral ligands, can catalyze a variety of enantioselective reactions. wikipedia.org These catalysts function by coordinating to a reactant, thereby influencing the stereochemical outcome of the reaction. msu.edu For the synthesis of enantiomerically enriched 6-Methyltetradec-1-ene, a chiral Lewis acid could be employed in reactions such as asymmetric alkylation or conjugate addition to a suitable precursor. The metal center, often a transition metal like cobalt or a main group element like boron, is rendered chiral by the surrounding organic ligands. wikipedia.orgresearchgate.net The design of the chiral ligand is critical for achieving high levels of enantioselectivity. 140.122.64

Copper-Mediated Catalytic Systems (e.g., Li₂CuCl₄ in Grignard Couplings)

Copper-based catalysts are versatile and have found widespread use in organic synthesis, particularly in cross-coupling reactions. beilstein-journals.org

Li₂CuCl₄ in Grignard Couplings:

A key step in the synthesis of chiral long-chain alkenes like 6-Methyltetradec-1-ene can involve the coupling of a Grignard reagent with an activated alcohol derivative. mdpi.com For example, a chiral alcohol precursor can be converted to its corresponding tosylate, which is then coupled with a Grignard reagent in the presence of a catalytic amount of lithium tetrachlorocuprate(II) (Li₂CuCl₄). mdpi.comresearchhub.com This copper-catalyzed cross-coupling reaction is effective for forming carbon-carbon bonds. thieme-connect.de In one reported synthesis, (S)-10-methyltetradec-1-ene was prepared by coupling propylmagnesium bromide with the tosylate of (S)-2-methylundec-10-en-1-ol using Li₂CuCl₄ as the catalyst, achieving a high yield. mdpi.comresearchhub.com

Palladium-Catalyzed Reactions (e.g., Wacker Oxidation, Cross-Couplings)

Palladium catalysts are among the most powerful tools in modern organic synthesis, enabling a wide array of transformations with high efficiency and selectivity. nobelprize.orgrsc.org

Wacker Oxidation:

The Wacker oxidation is a palladium-catalyzed process that typically converts a terminal alkene into a methyl ketone. numberanalytics.comwikipedia.orgorganic-chemistry.org The reaction uses a palladium(II) catalyst, and the catalytic cycle is regenerated by a co-catalyst, traditionally a copper salt, in the presence of an oxidant like oxygen or air. wikipedia.orglibretexts.org If 6-Methyltetradec-1-ene were subjected to Wacker oxidation conditions, the expected product would be 6-methyltetradecan-2-one. This transformation is valuable for introducing a carbonyl group into the molecule, which can then serve as a handle for further functionalization. libretexts.org

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are fundamental methods for the formation of carbon-carbon bonds. nobelprize.orgwikipedia.org These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent. nobelprize.org In the synthesis of 6-Methyltetradec-1-ene or its derivatives, a palladium catalyst could be used to couple a smaller alkenyl or alkyl fragment with a suitable coupling partner, allowing for the modular construction of the C15 carbon skeleton. nih.gov The mild reaction conditions and high functional group tolerance of many palladium-catalyzed cross-coupling reactions make them highly attractive for the synthesis of complex molecules. nobelprize.org

Heterogeneous Catalysis for Industrial and Academic Applications

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), is a cornerstone of industrial chemical production due to the ease of catalyst separation and recycling. wikipedia.orgalliedacademies.org

Supported Metal Oxide Catalysts

Metal oxides, either as catalysts themselves or as supports for active metal nanoparticles, are widely used in heterogeneous catalysis. nih.govrsc.org The support material can significantly influence the activity and selectivity of the catalyst. nih.gov

In the context of reactions relevant to 6-Methyltetradec-1-ene, supported metal oxide catalysts are particularly important for olefin metathesis. As mentioned earlier, rhenium and molybdenum oxides supported on materials like alumina (Al₂O₃) or silica-alumina are effective catalysts for this transformation. scielo.brgoogle.com For example, a catalyst comprising rhenium and another metal from columns 5 or 6 of the periodic table on an alumina support has been shown to be effective for olefin metathesis at low temperatures while maintaining high selectivity. google.com The support not only provides a high surface area for the active metal species but can also play a direct role in the catalytic cycle. nih.gov The properties of the support, such as its acidity or basicity, can be tuned to optimize catalyst performance. cardiff.ac.uk

Catalysts for Olefin Upgrading and Dimerization

The upgrading of alpha-olefins such as 6-Methyltetradec-1-ene often involves metathesis reactions, which can rearrange carbon-carbon double bonds. Self-metathesis, a form of dimerization, converts a terminal olefin into a longer-chain internal olefin and ethylene. Cross-metathesis allows for the reaction with other olefins to create novel structures. Ruthenium-based catalysts, particularly Grubbs' catalysts, are highly effective for these transformations due to their functional group tolerance and high activity. acs.orguwindsor.ca

For instance, the cross-metathesis of unsaturated fatty acid methyl esters with other olefins, a reaction class analogous to transformations of 6-Methyltetradec-1-ene, has been successfully carried out using second-generation Grubbs catalysts (G2). acs.orgnih.gov These reactions can achieve high conversion (>90%) and selectivity (>98%) even with low catalyst loading (0.1 mol %). acs.orgnih.gov Similarly, tungsten-based catalyst systems, such as WCl₆/Me₄Sn, have been employed for the cross-metathesis of long-chain olefins and esters. scielo.br

The dimerization or upgrading of 6-Methyltetradec-1-ene can be envisioned through self-metathesis to produce 13,15-dimethylhexacos-13-ene, significantly increasing the carbon chain length. The choice of catalyst is critical and depends on the desired outcome, with ruthenium and tungsten complexes being prominent options.

| Catalyst | Reaction Type | Model Substrate(s) | Key Findings | Reference |

|---|---|---|---|---|

| Grubbs' Catalyst, 2nd Gen (G2) | Cross-Metathesis | Methyl Oleate & Eugenol | High conversion (>90%) and selectivity (>98%) in green solvents like ethanol (B145695). | acs.orgnih.gov |

| WCl₆/Me₄Sn | Cross-Metathesis | Methyl Erucate & Octadec-1-ene | Effective for producing long-chain compounds like precursors to 1-triacontanol. | scielo.br |

| (PCy₃)₂Cl₂Ru=CHPh | Olefin Metathesis | Various Olefins | Forms a highly active mono(phosphine) intermediate during the catalytic cycle. | uwindsor.ca |

| Palladium(II) Acetate (B1210297) with Ligands | Decarboxylative Olefination | Fatty Acids | Converts fatty acids to terminal olefins, demonstrating a potential synthetic route. | caltech.edu |

Mechanistic Studies of Catalytic Cycles

Understanding the reaction mechanisms of catalytic cycles is fundamental to optimizing reaction conditions and designing more efficient catalysts. For the olefin metathesis reactions relevant to 6-Methyltetradec-1-ene, the Chauvin mechanism is widely accepted. uwindsor.ca This mechanism proposes that the reaction proceeds through the formation of a metallacyclobutane intermediate. The process involves a series of [2+2] cycloaddition and cycloreversion steps between the olefin and a metal alkylidene complex. uwindsor.ca

In palladium-catalyzed reactions, such as C-H functionalization, mechanistic pathways can be more varied. Studies on the arylation of electron-rich heterocycles, for example, have explored mechanisms involving electrophilic aromatic substitution, oxidative addition, and Heck-type processes. nih.gov Detailed mechanistic investigations, often combining experimental data with theoretical calculations, are crucial for elucidating the operative pathway and the rate-limiting steps. nih.govananikovlab.ru

Understanding Active Sites and Electronic Cooperativity

The active site is the specific location on a catalyst where the chemical reaction occurs. nih.gov In homogeneous catalysts used for olefin transformations, the active site is typically the transition metal center (e.g., Ruthenium, Palladium). ananikovlab.runih.gov The reactivity of this metal center is profoundly influenced by the surrounding ligands and its electronic properties.

Ligand Design and Catalyst Optimization

Ligand design is a cornerstone of modern catalyst development. nih.gov By systematically modifying the steric and electronic properties of ligands, catalysts can be optimized for higher activity, stability, and selectivity. The importance of ligands is evident in the evolution of olefin metathesis catalysts, where moving from simple phosphines to N-heterocyclic carbenes (NHCs) led to catalysts with significantly enhanced stability and broader substrate scope. uwindsor.caananikovlab.ru

The principle of matching a ligand to a specific substrate class is a key strategy in reaction discovery. nih.gov For instance, in palladium-catalyzed cross-coupling, bulky and electron-donating phosphine (B1218219) ligands like P(t-Bu)₃ are known to facilitate reductive elimination and promote the formation of the active catalytic species. nih.gov In asymmetric catalysis, the design of chiral ligands is paramount for controlling enantioselectivity. Chiral bis(phosphine) and N,B-ligands have been developed for gold- and iridium-catalyzed reactions, respectively, to achieve high enantiomeric excesses. escholarship.orgpolyu.edu.hk

| Ligand Type | Metal Center(s) | Effect on Catalysis | Example Application | Reference |

|---|---|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | Ruthenium, Palladium | Increases catalyst stability and activity by forming strong σ-bonds with the metal. | Olefin Metathesis (Grubbs' 2nd & 3rd Gen Catalysts) | ananikovlab.ru |

| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃) | Palladium | Promotes oxidative addition and reductive elimination steps. | Suzuki and Buchwald-Hartwig Cross-Coupling Reactions | nih.gov |

| Chiral Diphosphines (e.g., BINAP) | Rhodium, Ruthenium | Induces enantioselectivity by creating a chiral environment around the metal center. | Asymmetric Hydrogenation | nih.gov |

| Mono-N-protected Amino Acids | Palladium | Acts as a ligand to enable challenging C-H functionalization reactions. | C-H Olefination | nih.gov |

| Pyridine(diimine) (PDI) | Iron, Molybdenum | Ligand redox-activity allows for unique reactivity and selectivity. | Arene Hydrogenation, C-H Borylation | princeton.edursc.org |

Green Chemistry and Sustainable Catalytic Processes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inrroij.comnih.gov Catalysis is a fundamental pillar of green chemistry, directly aligning with several of its twelve principles. sigmaaldrich.comacs.org

The use of catalysts is inherently green (Principle #9: Catalysis) because catalytic reagents are superior to stoichiometric ones, minimizing waste. acs.org When applied to the synthesis and transformation of 6-Methyltetradec-1-ene, catalytic methods can significantly improve atom economy (Principle #2), maximizing the incorporation of all materials used in the process into the final product. acs.org For example, a dimerization reaction via self-metathesis has a high atom economy, with ethylene being the only small molecule byproduct.

Furthermore, developing catalytic processes that operate under milder conditions (ambient temperature and pressure) addresses the need for energy efficiency (Principle #6). mlsu.ac.insigmaaldrich.com The use of environmentally benign solvents, such as ethanol or dimethyl carbonate, instead of hazardous chlorinated solvents, aligns with Principle #5 (Safer Solvents and Auxiliaries). acs.orgnih.gov If 6-Methyltetradec-1-ene is derived from renewable feedstocks, such as plant oils, the process adheres to Principle #7 (Use of Renewable Feedstocks). elsevier.com Sustainable catalysis, therefore, involves a holistic approach, considering the entire lifecycle of a chemical process, from starting materials to final products, to minimize environmental impact. openaccessjournals.comelsevier.com

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of 6-Methyltetradec-1-ene. Both ¹H and ¹³C NMR provide unique insights into the molecule's carbon skeleton and the chemical environment of its hydrogen atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Methyltetradec-1-ene is characterized by distinct signals corresponding to the different types of protons in the molecule. The terminal vinyl protons exhibit characteristic chemical shifts in the downfield region, typically between 4.9 and 5.8 ppm. The proton on the second carbon (C2) vicinal to the double bond would appear as a multiplet due to coupling with the terminal vinyl protons. The protons on the saturated alkyl chain would appear in the upfield region, generally between 0.8 and 2.1 ppm. The methyl group at the C6 position would produce a distinct doublet, and the terminal methyl group of the alkyl chain would appear as a triplet. The integration of these signals provides a ratio of the number of protons in each unique environment. pressbooks.pubchemistrysteps.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The two carbons of the terminal double bond are readily identifiable in the downfield region of the spectrum, typically between 114 and 140 ppm. chemguide.co.uk The carbons of the long alkyl chain produce a series of signals in the upfield region, generally between 14 and 40 ppm. chemguide.co.uk The carbon of the methyl group at the C6 position and the terminal methyl group will also have characteristic shifts in this upfield region. The total number of signals in the spectrum confirms the number of non-equivalent carbon atoms. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Methyltetradec-1-ene

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 (CHH =CH-) | ~4.9-5.0 | ddt |

| H-1' (CH H=CH-) | ~4.9-5.0 | ddt |

| H-2 (-CH =CH₂) | ~5.7-5.8 | ddt |

| H-3 (-CH₂-CH=) | ~2.0-2.1 | q |

| H-6 (-CH (CH₃)-) | ~1.3-1.4 | m |

| C6-Methyl (CH₃) | ~0.8-0.9 | d |

| Alkyl Chain (-CH₂-) | ~1.2-1.4 | m |

| Terminal Methyl (-CH₃) | ~0.8-0.9 | t |

d: doublet, t: triplet, q: quartet, m: multiplet, ddt: doublet of doublets of triplets

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Methyltetradec-1-ene

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (=CH₂) | ~114 |

| C-2 (-CH=) | ~139 |

| C-3 (-CH₂-) | ~34 |

| C-4, C-5, C-7 to C-13 (-CH₂-) | ~23-37 |

| C-6 (-CH(CH₃)-) | ~37 |

| C6-Methyl (CH₃) | ~20 |

| C-14 (-CH₃) | ~14 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For 6-Methyltetradec-1-ene, which has a molecular formula of C₁₅H₃₀, the exact mass can be calculated. nih.gov

The theoretical monoisotopic mass of 6-Methyltetradec-1-ene is 210.23475 Da. nih.gov HRMS analysis of a purified sample of this compound would yield an experimental m/z value that is very close to this theoretical value. This high degree of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds that may have the same nominal mass but different elemental compositions. This technique is crucial for confirming the identity of the synthesized or isolated compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable analytical technique for identifying the functional groups present in a molecule. scispace.com The IR spectrum of 6-Methyltetradec-1-ene would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. pressbooks.pubvscht.cz

The presence of the terminal alkene functional group is confirmed by several key absorptions:

A C-H stretching vibration for the sp²-hybridized carbons of the double bond, typically appearing just above 3000 cm⁻¹ (around 3080 cm⁻¹). spectroscopyonline.com

A C=C stretching vibration, which for a monosubstituted alkene, appears in the region of 1640-1650 cm⁻¹. pressbooks.pub

Out-of-plane C-H bending vibrations (wagging) for the terminal vinyl group, which give rise to strong absorptions around 910 cm⁻¹ and 990 cm⁻¹. vscht.cz

The aliphatic nature of the rest of the molecule is indicated by:

C-H stretching vibrations for the sp³-hybridized carbons of the long alkyl chain, appearing just below 3000 cm⁻¹ (in the range of 2850-2960 cm⁻¹). vscht.cz

C-H bending vibrations for the methyl and methylene (B1212753) groups, which are expected in the 1375-1470 cm⁻¹ region. pressbooks.pub

Table 3: Characteristic IR Absorption Bands for 6-Methyltetradec-1-ene

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene (=C-H) | Stretch | ~3080 | Medium |

| Alkene (C=C) | Stretch | ~1640 | Medium |

| Alkene (=C-H) | Bend (out-of-plane) | ~990 and ~910 | Strong |

| Alkane (C-H) | Stretch | 2850-2960 | Strong |

| Alkane (-CH₂-, -CH₃) | Bend | 1375-1470 | Medium |

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of 6-Methyltetradec-1-ene and for separating it from potential isomers or byproducts.

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. orslabs.com Due to its volatility, 6-Methyltetradec-1-ene is well-suited for GC analysis. In a GC system, the compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and purity assessment. ekb.eg

When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also structural information for each eluted component. The mass spectrum of 6-Methyltetradec-1-ene would show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that can be used to confirm its structure. orslabs.com GC-MS is particularly useful for identifying and quantifying impurities in a sample. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes columns packed with smaller particles (typically sub-2 µm) and higher pressures than traditional High-Performance Liquid Chromatography (HPLC). lcms.cz This results in significantly faster analysis times and improved resolution. While GC is often the method of choice for volatile compounds like 6-Methyltetradec-1-ene, UPLC can be a valuable tool, particularly for the separation of isomers or for non-volatile derivatives of the compound. lcms.cznih.gov Reversed-phase UPLC, with a nonpolar stationary phase and a polar mobile phase, could be employed to assess the purity of 6-Methyltetradec-1-ene and separate it from any less- or more-polar impurities. nih.gov

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Optical Rotation Measurements for Chiral Purity and Enantiomeric Excess Determination

The 6-Methyltetradec-1-ene molecule contains a chiral center at the C6 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-6-Methyltetradec-1-ene and (S)-6-Methyltetradec-1-ene. These enantiomers have identical physical properties except for their interaction with plane-polarized light. wikipedia.org

Optical rotation is the rotation of the plane of polarization of linearly polarized light as it passes through a solution of a chiral compound. youtube.com A polarimeter is used to measure this rotation. The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation at a specific wavelength (usually the sodium D-line, 589 nm), temperature, concentration, and path length. libretexts.org

The two enantiomers of a chiral compound will rotate plane-polarized light to an equal extent but in opposite directions. wikipedia.org One enantiomer will be dextrorotatory (+), and the other will be levorotatory (-). By measuring the optical rotation of a sample of 6-Methyltetradec-1-ene and comparing it to the known specific rotation of the pure enantiomer, the chiral purity of the sample can be determined. For example, in the synthesis of related chiral pheromones, specific rotation values have been reported, such as +0.92 for (S)-14-methyloctadecan-2-one and -0.89 for its (R)-enantiomer. mdpi.comresearchhub.com

From the optical purity, the enantiomeric excess (ee) can be calculated. Enantiomeric excess is a measure of the degree to which one enantiomer is present in a greater amount than the other in a mixture. wikipedia.org It is expressed as a percentage and is a critical parameter in asymmetric synthesis, where the goal is to produce one enantiomer selectively. chemistrysteps.comdalalinstitute.com An enantiomerically pure sample has an ee of 100%, while a racemic mixture (an equal mixture of both enantiomers) has an ee of 0% and is optically inactive. wikipedia.orgdalalinstitute.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions. For a long-chain alkene such as 6-methyltetradec-1-ene, these methods can map out the potential energy surfaces of its various transformations, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that govern reaction rates.

For instance, in the context of hydroformylation, a key industrial reaction for alkenes, quantum chemical studies can unravel the step-by-step mechanism. While specific studies on 6-methyltetradec-1-ene are not prevalent in the literature, research on similar long-chain olefins like 1-decene (B1663960) provides a clear blueprint for such investigations. rsc.org These studies typically involve calculating the potential energy profile for the entire catalytic cycle, which includes steps like olefin coordination, insertion into a metal-hydride bond, CO insertion, oxidative addition of H₂, and reductive elimination of the final aldehyde product. acs.org

A hypothetical investigation into the rhodium-catalyzed hydroformylation of 6-methyltetradec-1-ene would involve locating the transition states for both linear and branched aldehyde formation. The calculated energy barriers for these transition states would reveal the inherent regioselectivity of the catalyst system.

Table 1: Illustrative Calculated Activation Energies for the Hydroformylation of 6-Methyltetradec-1-ene

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Formation of linear aldehyde | TS-linear | 18.5 |

| Formation of branched aldehyde | TS-branched | 20.1 |

Note: The data in this table is illustrative and based on typical values for similar reactions.

Furthermore, quantum chemical methods are used to study other important reactions of alkenes, such as hydrogen abstraction by radicals, which is significant in both atmospheric chemistry and combustion. mdpi.com For 6-methyltetradec-1-ene, calculations could identify the most susceptible hydrogen atoms to abstraction and the corresponding transition state energies, providing a detailed picture of its oxidative degradation pathways.

Computational Modeling of Catalytic Processes and Active Sites

Computational modeling extends beyond simple molecules to simulate entire catalytic systems. For reactions involving 6-methyltetradec-1-ene, this involves creating models of the catalyst's active site and studying its interaction with the substrate. This is particularly important in heterogeneous catalysis, where the active sites are often complex and their precise nature is difficult to determine experimentally.

In the context of the hydroformylation of higher olefins, computational models can help understand how the structure of the catalyst, for example, the ligands attached to a rhodium center, influences activity and selectivity. d-nb.infontnu.no By modeling the active site, researchers can investigate how the steric and electronic properties of the ligands create a specific environment that favors the formation of one product over another. For 6-methyltetradec-1-ene, with its branched structure, modeling would be crucial to understand how the methyl group at the 6-position interacts with the catalyst and influences the regioselectivity of aldehyde formation.

These models can also be used to simulate the dynamic behavior of the catalytic system, providing insights into how the catalyst and substrate behave under reaction conditions. This can help in designing more efficient catalysts and optimizing reaction parameters for industrial processes. utp.edu.my

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

A major strength of computational chemistry is its predictive power. By calculating the energies of different possible reaction pathways and transition states, it is possible to predict the outcome of a reaction, including its reactivity, regioselectivity, and stereoselectivity.

For 6-methyltetradec-1-ene, DFT calculations can be employed to predict the regioselectivity of various addition reactions across the double bond. For example, in a 1,3-dipolar cycloaddition reaction, DFT can accurately predict which of the two possible regioisomers will be the major product by comparing the activation energies of the respective transition states. researchgate.netunimi.it While no specific studies on 6-methyltetradec-1-ene are available, the methodology has been successfully applied to a wide range of alkenes. pku.edu.cnmdpi.com

The regioselectivity in the hydroformylation of 6-methyltetradec-1-ene is of significant industrial interest. Computational models can predict the ratio of the linear to branched aldehyde products by calculating the free energy difference between the transition states leading to each isomer.

Table 2: Illustrative Predicted Regioselectivity for a Reaction of 6-Methyltetradec-1-ene

| Reaction Type | Predicted Major Product | Predicted Product Ratio (Major:Minor) |

| Hydroformylation | 7-Methylpentadecanal | 95:5 |

| Epoxidation | 1,2-Epoxy-6-methyltetradecane | >99:1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Stereoselectivity, which is crucial in the synthesis of chiral molecules, can also be predicted. If a chiral catalyst is used, computational methods can model the interactions between the catalyst and 6-methyltetradec-1-ene to predict which enantiomer or diastereomer will be formed preferentially.

Application of Machine Learning in Chemical System Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry, capable of predicting chemical properties and reaction outcomes with high accuracy and speed. nih.govacs.org ML models can be trained on large datasets of known chemical reactions and molecular properties to learn the complex relationships between structure and reactivity.

For a compound like 6-methyltetradec-1-ene, ML models could be used to predict a variety of properties, such as its boiling point, viscosity, or even its reactivity in different chemical environments. For example, ML models have been developed to predict the thermochemical properties of long-chain alkanes, which could be extended to alkenes. acs.org

In the context of chemical reactions, ML can predict the outcome of a reaction, including the major product and the optimal reaction conditions. acs.org An ML model trained on a vast database of organic reactions could, given the reactants 6-methyltetradec-1-ene and a specific reagent, predict the likely products and suggest suitable catalysts, solvents, and temperatures. rsc.org Furthermore, machine learning is being used to predict reaction barriers in processes like hydrogenolysis of large hydrocarbons, which has implications for polymer deconstruction and could be applied to the reactions of long-chain alkenes. osti.gov

Table 3: Illustrative Predictions from a Hypothetical Machine Learning Model for 6-Methyltetradec-1-ene

| Input Property | Predicted Value |

| Boiling Point (°C) | 265.4 |

| Flash Point (°C) | 115.2 |

| Selectivity in Catalytic Cracking (Light Olefins %) | 45.8 |

Note: This data is illustrative and represents the type of output a trained machine learning model could provide.

The integration of machine learning with quantum chemical calculations is a particularly promising area. High-throughput quantum chemical calculations can generate large datasets to train more accurate and predictive ML models, accelerating the discovery and optimization of chemical processes involving molecules like 6-methyltetradec-1-ene. researchgate.net

Advanced Applications and Future Research Directions

Role as Synthetic Intermediates in Pheromone Chemistry and Chemical Ecology

The terminal alkene, 6-methyltetradec-1-ene, is a valuable synthetic intermediate in the creation of biologically active molecules, particularly insect pheromones. Its structure allows for further chemical modifications to produce complex target molecules.

In the field of chemical ecology, which studies the chemical interactions between living organisms, synthetic pheromones are crucial tools. wikipedia.org These synthesized compounds are used in pest management strategies for monitoring, trapping, and disrupting the mating of pest insects. wikipedia.org The use of pheromone-based pest control is considered a more environmentally friendly approach as it is species-specific, non-toxic, and effective in small quantities. wikipedia.org

A notable example of the application of a derivative of 6-methyltetradec-1-ene is in the synthesis of the sex pheromone of the lichen moth, Lyclene dharma dharma. researchhub.comresearchgate.net The synthesis involves converting (S)-2-methyltetradecan-1-ol into (S)-6-methyloctadec-1-ene, a key intermediate in producing the active pheromone component. researchhub.com This highlights the importance of such precursors in developing tools for ecological management and studying insect communication. researchgate.net

The synthesis of these complex molecules often requires multiple steps. For instance, the synthesis of (S)-10-methyltetradec-1-ene was achieved from (S)-2-methylundec-10-en-1-ol, which was then converted to (S)-10-methyltetradecan-1-ol. mdpi.com This alcohol could then be used in subsequent reactions to build the final pheromone structure. mdpi.com

Building Blocks for Advanced Materials and Functional Polymers

The use of bio-based building blocks is a growing area of interest in polymer chemistry to reduce the environmental impact of materials. lcpo.fr Biomass can be a source of innovative and tailor-made precursors for creating new polymers with unique properties not found in petroleum-based materials. lcpo.fr

Olefins, such as 6-methyltetradec-1-ene, are versatile monomers and intermediates in the synthesis of polymers. The terminal double bond provides a reactive site for various polymerization reactions. Olefin metathesis, for example, is a powerful technique for creating new carbon-carbon double bonds, leading to the formation of a wide range of polymeric materials. acs.orgnih.gov This method can be used to convert unsaturated fatty acid esters, derived from plant oils, into valuable intermediates and polymer precursors. acs.orgnih.gov

The development of functional polymers for advanced technologies is a key area of research. uclouvain.be These materials have applications in a wide range of fields, including organic electronics, energy storage, and biomedical devices. uclouvain.be The incorporation of unique building blocks, potentially derived from molecules like 6-methyltetradec-1-ene, can lead to polymers with specific, high-performance properties. specificpolymers.com

Precursors for Specialty Chemicals and Fine Chemicals